Cas no 621-96-5 (4,4'-Diaminostilbene)

4,4'-Diaminostilbene structure
4,4'-Diaminostilbene structure
Product Name:4,4'-Diaminostilbene
CAS No:621-96-5
MF:C14H14N2
MW:210.274363040924
CID:956291
PubChem ID:5284646
Update Time:2025-04-24

4,4'-Diaminostilbene Chemical and Physical Properties

Names and Identifiers

    • 4,4''-ethene-1,2-diyldianiline
    • 4,4'-diaminophenyldiselenide
    • 4,4'-diaminostilbene
    • 4,4'-Diselandiyl-di-anilin
    • 4,4'-diselanediyldianiline
    • 4.4'-Diamino-stilben
    • ANILINE, p,p'-DISELENODI-
    • bis(4-aminophenyl) diselenide
    • bis-(4-amino-phenyl)-diselenide
    • BRN 3137568
    • CHEMBL1806723
    • p,p'-Diselenodianiline
    • Stilben-4,4'-diyldiamin
    • stilbene-4,4'-diyldiamine
    • 44DIAMINOSTILBENE
    • STK360620
    • (E)-4,4'-(1,2-Ethenediyl)bisbenzenamine
    • 4:4'-Diaminostilbene
    • MLS003171543
    • 621-96-5
    • 4,4'-Vinylenedianiline
    • trans-4,4'-Stilbenediamine
    • NSC403525
    • 4,4'-STILBENEDIAMINE, TRANS-
    • trans-4,4'-diaminostilbene
    • 4,4'-Stilbenediamine
    • Benzenamine,4'-(1,2-ethenediyl)bis-
    • Benzenamine, 4,4'-(1,2-ethenediyl)bis-
    • CCRIS 5146
    • WLN: ZR D1U1R DZ
    • DTXSID70873541
    • 4,4'-Stilbenediamine, (E)-
    • 4,4'-(1,2-Ethenediyl)bisbenzenamine
    • Benzenamine, 4,4'-(1,2-ethenediyl)bis-, (E)-
    • (E)-4,4'-(Ethene-1,2-diyl)dianiline
    • 4-[(E)-2-(4-aminophenyl)ethenyl]aniline
    • DIAMINOSTILBENE, 4,4'-
    • AS-35803
    • 4-[(E)-2-(4-Aminophenyl)ethenyl]phenylamine #
    • CS-0368336
    • (E)-4-(4-Aminostyryl)benzenamine
    • NSC 403525
    • 7314-06-9
    • RNO11XU5UU
    • 4,4'-Diamino-trans-stilbene
    • MFCD00044493
    • EN300-7411240
    • Benzenamine, 4,4'-(1E)-1,2-ethenediylbis-
    • NSC-403525
    • A7961
    • CHEMBL83126
    • 4,4'-(Ethene-1,2-diyl)dianiline
    • BIDD:ER0526
    • SCHEMBL65443
    • DB-005520
    • 4-[(1E)-2-(4-aminophenyl)ethenyl]aniline
    • AKOS000278346
    • UNII-RNO11XU5UU
    • {4-[(E)-2-(4-aminophenyl)vinyl]phenyl}amine
    • 4,4'-(E)-ethene-1,2-diyldianiline
    • 4,4'-Diaminostilbene
    • Inchi: 1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+
    • InChI Key: KOGDFDWINXIWHI-OWOJBTEDSA-N
    • SMILES: NC1C=CC(=CC=1)/C=C/C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 210.11582
  • Monoisotopic Mass: 210.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.04

4,4'-Diaminostilbene Pricemore >>

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Additional information on 4,4'-Diaminostilbene

Professional Introduction to 4,4''-ethene-1,2-diyldianiline (CAS No. 621-96-5)

4,4''-ethene-1,2-diyldianiline, a compound with the chemical formula C14H14N2, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS No. 621-96-5, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules. The unique structural features of 4,4''-ethene-1,2-diyldianiline, characterized by its ethene-1,2-diyl bridge connecting two aniline units, make it a valuable building block for various chemical reactions.

The compound's molecular structure facilitates its use in the preparation of polymers, dyes, and pharmaceuticals. Its dual amine functionality allows for further functionalization through condensation reactions, leading to the formation of heterocyclic compounds and polyamides. These derivatives have found applications in material science, particularly in the development of high-performance polymers with enhanced thermal stability and mechanical strength.

In recent years, 4,4''-ethene-1,2-diyldianiline has been explored in the context of drug discovery and development. Its ability to act as a precursor for biologically active molecules has made it a subject of interest for medicinal chemists. For instance, researchers have utilized this compound to synthesize novel antimicrobial agents and anticancer drugs. The aniline moiety is known for its pharmacological properties, including antimicrobial and anti-inflammatory effects, which can be harnessed through structural modifications.

One of the most compelling aspects of 4,4''-ethene-1,2-diyldianiline is its role in the synthesis of advanced materials. The compound's ability to form stable complexes with metals has led to its use in catalysis and as a ligand in coordination chemistry. These complexes exhibit catalytic activity in various organic transformations, including hydrogenation and oxidation reactions. This makes 4,4''-ethene-1,2-diyldianiline a valuable asset in industrial processes where efficient catalytic systems are required.

The pharmaceutical industry has also benefited from the derivatives of 4,4''-ethene-1,2-diyldianiline. Researchers have demonstrated its utility in creating small-molecule inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation. These findings highlight the potential of 4,4''-ethene-1,2-diyldianiline as a scaffold for developing next-generation therapeutics.

The synthesis of 4,4''-ethene-1,2-diyldianiline involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized through the condensation of aniline with acetylene derivatives under controlled conditions. The yield and purity of the final product are critical factors that influence its applicability in subsequent synthetic steps. Advances in synthetic methodologies have improved the efficiency of these processes, making 4,4''-ethene-1,2-diyldianiline more accessible for industrial applications.

In conclusion, 4,4''-ethene-1,2-diyldianiline (CAS No. 621-96-5) is a versatile compound with significant implications in organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable intermediate for creating polymers, dyes, and biologically active molecules. The ongoing research into this compound continues to uncover new possibilities for its application in advanced materials and drug discovery. As synthetic chemistry progresses further into the future.

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